molecular formula C62H64N10O8 B12357162 Methyl (Z)-3-[[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]amino](phenyl)methylene]-2-oxoindoline-6-carboxylate

Methyl (Z)-3-[[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]amino](phenyl)methylene]-2-oxoindoline-6-carboxylate

Cat. No.: B12357162
M. Wt: 1077.2 g/mol
InChI Key: YNFBNFINSWJRHH-UHFFFAOYSA-N
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Description

Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, piperazines, and indoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Amidation Reactions: The formation of amide bonds between carboxylic acids and amines.

    Cyclization Reactions: The formation of indoline rings through intramolecular cyclization.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the piperazine ring may yield N-oxide derivatives, while substitution reactions on the aromatic rings may produce various substituted analogs.

Scientific Research Applications

Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate include:

Uniqueness

What sets Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate apart from similar compounds is its unique combination of functional groups and structural features

Properties

Molecular Formula

C62H64N10O8

Molecular Weight

1077.2 g/mol

IUPAC Name

methyl 2-hydroxy-3-[N-[4-[2-[2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carbonyl]oxyethyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate

InChI

InChI=1S/C62H64N10O8/c1-67-27-31-70(32-28-67)39-53(73)69(3)47-21-17-45(18-22-47)63-57(41-11-7-5-8-12-41)56-50-26-16-44(38-52(50)66-60(56)76)62(78)80-36-35-72(54(74)40-71-33-29-68(2)30-34-71)48-23-19-46(20-24-48)64-58(42-13-9-6-10-14-42)55-49-25-15-43(61(77)79-4)37-51(49)65-59(55)75/h5-26,37-38,65-66,75-76H,27-36,39-40H2,1-4H3

InChI Key

YNFBNFINSWJRHH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OCCN(C6=CC=C(C=C6)N=C(C7=CC=CC=C7)C8=C(NC9=C8C=CC(=C9)C(=O)OC)O)C(=O)CN1CCN(CC1)C)O

Origin of Product

United States

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